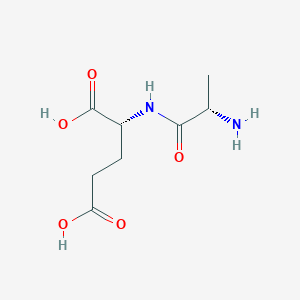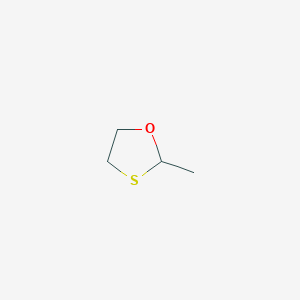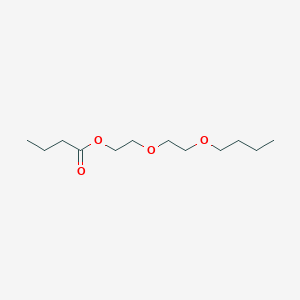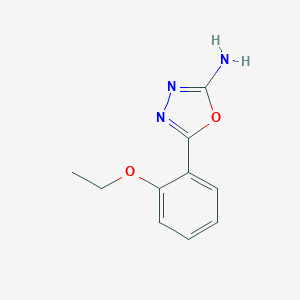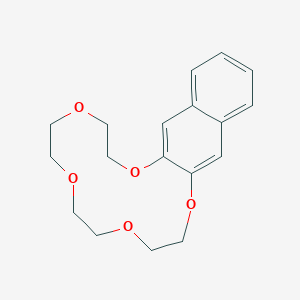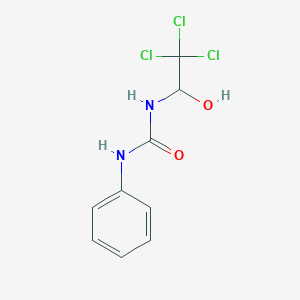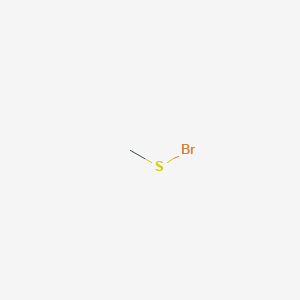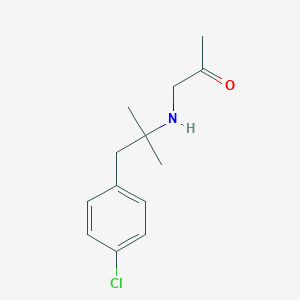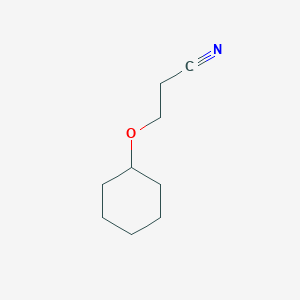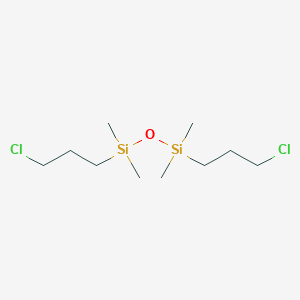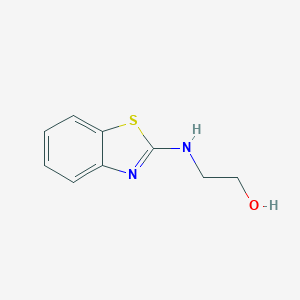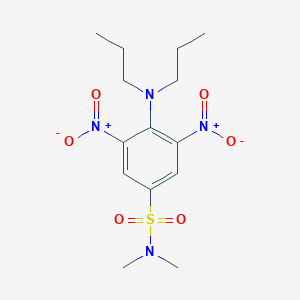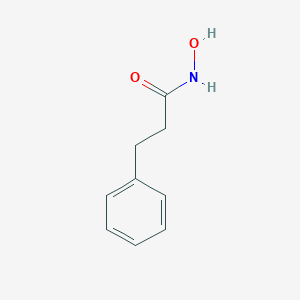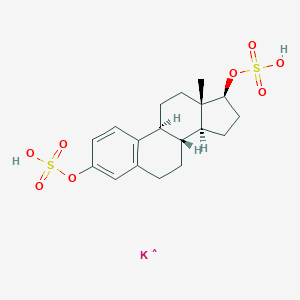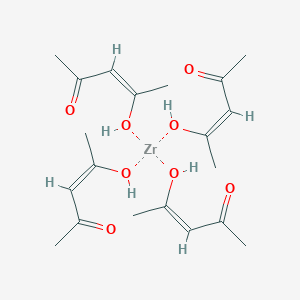
乙酰丙酮锆
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a white solid that exhibits high solubility in nonpolar organic solvents but is not soluble in simple hydrocarbons . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
Zirconium acetylacetonate has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Research is ongoing into its use in developing new therapeutic agents and diagnostic tools.
作用机制
Target of Action
Zirconium acetylacetonate, also known as Orgatix ZC 150, is a coordination complex derived from the acetylacetonate anion and zirconium ions . This compound is widely used as a precursor for nanoparticle research, polymer science, and catalysis . Its primary targets are the molecules or structures it interacts with during these processes.
Mode of Action
The compound interacts with its targets through the formation of a six-membered chelate ring, typically binding both oxygen atoms to the metal . This interaction results in the formation of metal enolates, which are widely used as building blocks in modern organic synthesis . The compound’s reactivity and regio- and stereoselectivity have been attributed to aggregation .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, in the synthesis of Zirconium-based nanomaterials, the compound undergoes thermal decomposition, forming important zirconium intermediates . These intermediates then participate in various reactions, leading to the formation of the desired nanomaterials .
Result of Action
The action of Zirconium acetylacetonate results in various molecular and cellular effects. For instance, it’s used as a sol-gel precursor to synthesize Zirconium-based nanomaterials with photocatalytic activity . It’s also used as an additive to improve the performance of the electron transport layer in perovskite solar cells .
Action Environment
The action, efficacy, and stability of Zirconium acetylacetonate can be influenced by environmental factors. For example, the choice of dilution gas significantly influences the temperature profile and residence times in the microreactor, affecting the thermal decomposition of the compound . Furthermore, the surface roughness of the nanostructure can influence the adhesion force and early attachment of Streptococcus mutans on the zirconia .
生化分析
Biochemical Properties
It is known that Zirconium Acetylacetonate is used as a precursor for the synthesis of zirconia-based nanomaterials . These nanomaterials have found numerous applications in various fields, including nanocatalysts, nanosensors, adsorbents, and more .
Cellular Effects
It has been used as a sol-gel precursor to synthesize zirconia nanoparticles with photocatalytic activity . These nanoparticles could potentially influence cell function by interacting with various cellular processes.
Molecular Mechanism
The molecular mechanism of Zirconium Acetylacetonate involves the formation of a coordination complex with a square antiprismatic geometry and eight nearly equivalent Zr-O bonds of length 2.19 Å . The complex is prepared by treating zirconium oxychloride with acetylacetone .
Temporal Effects in Laboratory Settings
The thermal decomposition of Zirconium Acetylacetonate has been studied in a SiC-microreactor on the micro-second time scale . The study found that the choice of dilution gas significantly influences the temperature profile and residence times in the microreactor .
准备方法
Synthetic Routes and Reaction Conditions: Zirconium acetylacetonate is typically synthesized by reacting zirconium oxychloride with acetylacetone. The reaction proceeds as follows:
ZrOCl2+4Hacac→Zr(acac)4+2HCl+H2O
where Hacac represents acetylacetone . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of zirconium acetylacetonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.
化学反应分析
Types of Reactions: Zirconium acetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxide and other by-products.
Reduction: Reduction reactions can convert zirconium acetylacetonate into lower oxidation state zirconium compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Ligand exchange reactions often involve other diketones or similar ligands under controlled temperatures and solvent conditions.
Major Products:
Oxidation: Zirconium oxide (ZrO₂)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various zirconium complexes with different ligands
相似化合物的比较
- Zirconium(IV) chloride (ZrCl₄)
- Zirconium(IV) nitrate (Zr(NO₃)₄)
- Zirconium(IV) sulfate (Zr(SO₄)₂)
Comparison: Zirconium acetylacetonate is unique due to its high solubility in nonpolar organic solvents and its stability in various chemical environments. Unlike zirconium chloride or nitrate, which are more reactive and less stable, zirconium acetylacetonate provides a more controlled reactivity, making it suitable for precise applications in material science and catalysis .
属性
CAS 编号 |
17501-44-9 |
|---|---|
分子式 |
C20H32O8Zr |
分子量 |
491.7 g/mol |
IUPAC 名称 |
4-hydroxypent-3-en-2-one;zirconium |
InChI |
InChI=1S/4C5H8O2.Zr/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; |
InChI 键 |
YOBOXHGSEJBUPB-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zr+4] |
手性 SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zr] |
规范 SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zr] |
Key on ui other cas no. |
17501-44-9 |
物理描述 |
Off-white powder; [MSDSonline] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


